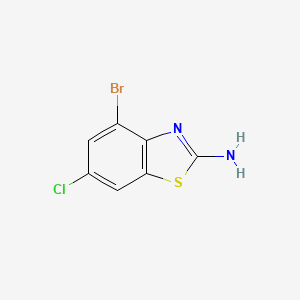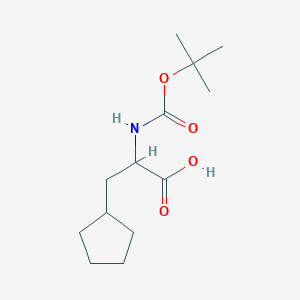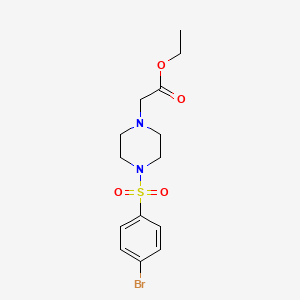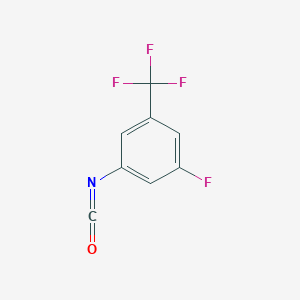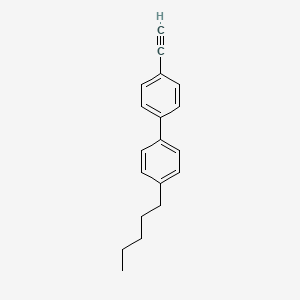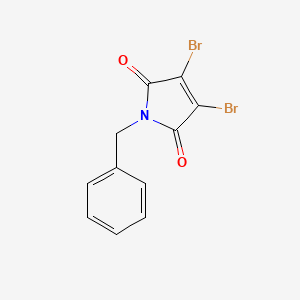
4-异氰酸基-1,2-二甲氧基苯
概述
描述
4-Isocyanato-1,2-dimethoxybenzene (4-IDB) is an organic compound with a unique structure, consisting of three rings with a central nitrogen atom. This compound has been studied extensively for its potential applications in the field of synthetic organic chemistry. In particular, 4-IDB has been used as a starting material for the synthesis of a variety of other compounds, such as amines, alcohols, and ethers. Additionally, 4-IDB has been used for its potential applications in the field of scientific research, such as biochemical and physiological effects, as well as its use in laboratory experiments.
科学研究应用
聚氨酯生产
4-异氰酸基-1,2-二甲氧基苯: 是生产聚氨酯 (PU) 的关键成分,由于其优异的机械、化学和物理性能,聚氨酯在各个行业得到广泛应用 . 这些聚合物存在于各种产品中,例如固体形式、泡沫、涂料、清漆、粘合剂和浸渍剂,在汽车和建筑行业都有应用 .
涂料
在涂料领域,4-异氰酸基-1,2-二甲氧基苯有助于开发生物基聚氨酯涂料。 与化石基涂料相比,这些涂料因其减少环境影响的潜力而受到关注 . 生命周期评估方法已应用于新型生物基涂料,表明可持续材料具有光明前景 .
粘合剂
该化合物对胺和醇的反应活性使其在粘合剂的配制中具有价值。 它在家具、汽车和建筑等行业使用的各种粘合剂的制造中发挥着至关重要的作用 .
药物研究
虽然没有直接引用4-异氰酸基-1,2-二甲氧基苯在药物研究中的具体应用,但总的来说,异氰酸酯被用于合成许多药物化合物。 它们是反应性中间体,可以生成各种生物活性分子 .
聚合物合成
4-异氰酸基-1,2-二甲氧基苯: 参与聚合物的合成,特别是在制造聚氨酯中。 生物基异氰酸酯在聚合物合成中的重点是更广泛努力的一部分,旨在开发具有与化石基聚合物相当性能的可持续材料 .
生物医学工程
包括4-异氰酸基-1,2-二甲氧基苯在内的异氰酸酯正在探索其在生物医学工程应用中的潜力。 由异氰酸酯制成的聚氨酯因其生物相容性和多功能性而被用于医疗器械和植入物 .
作用机制
Target of Action
The primary target of 4-Isocyanato-1,2-dimethoxybenzene is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring is especially stable and wants to be retained during reactions .
Mode of Action
4-Isocyanato-1,2-dimethoxybenzene interacts with its targets through a process known as electrophilic aromatic substitution . This process involves two steps:
- Step 1 (Slow) : The electrophile, in this case, the isocyanate group, forms a sigma-bond to the benzene ring, generating a positively charged intermediate known as the arenium ion .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring . This reformation of the aromatic ring is energetically favorable .
Biochemical Pathways
It is known that the compound can participate in the synthesis of various organic compounds, such as 1-(aryl)piperazine urea derivatives .
Pharmacokinetics
The compound is typically stored in an inert atmosphere at 2-8°c , suggesting that it may be sensitive to environmental conditions that could affect its bioavailability.
Result of Action
The primary result of the action of 4-Isocyanato-1,2-dimethoxybenzene is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution process, where the compound forms a sigma-bond with the benzene ring and then a proton is removed to reform the aromatic ring .
Action Environment
The action of 4-Isocyanato-1,2-dimethoxybenzene can be influenced by environmental factors. For instance, the compound is typically stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to changes in temperature and atmospheric conditions.
安全和危害
属性
IUPAC Name |
4-isocyanato-1,2-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-12-8-4-3-7(10-6-11)5-9(8)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTBFFZQIRSGLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393237 | |
| Record name | 4-isocyanato-1,2-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37527-66-5 | |
| Record name | 4-isocyanato-1,2-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dimethoxyphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
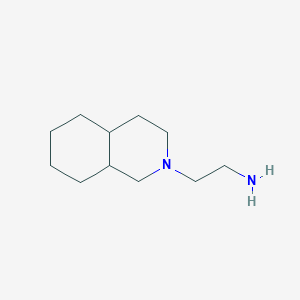
![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid](/img/structure/B1335894.png)
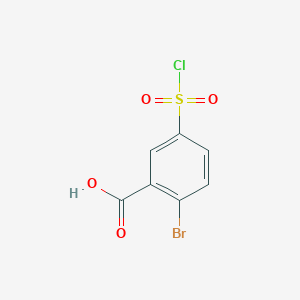
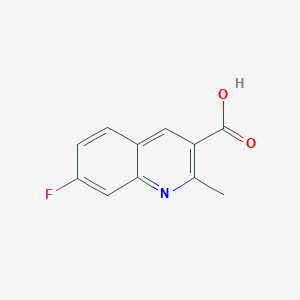
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde](/img/structure/B1335901.png)
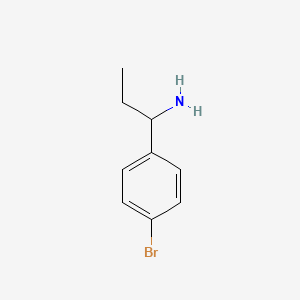
![Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate](/img/structure/B1335904.png)
